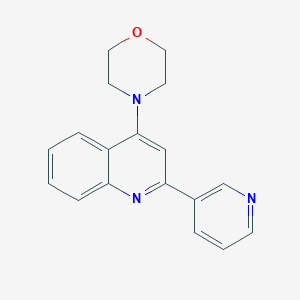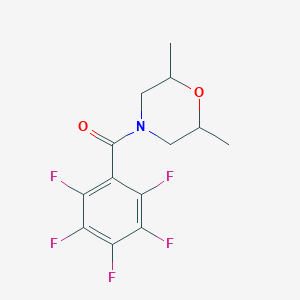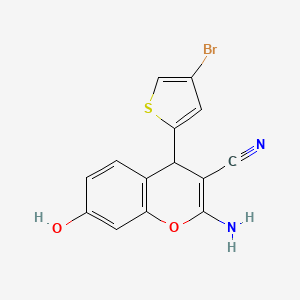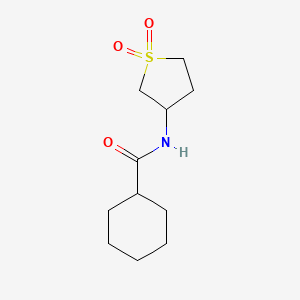
4-Morpholin-4-yl-2-pyridin-3-yl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline involves several steps. One common method includes the reaction of anthranilic acid derivatives followed by condensation and cyclization . Another approach involves the use of 2-chloroquinoline derivatives treated with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation with sodium carbonate
Chemical Reactions Analysis
4-Morpholin-4-yl-2-pyridin-3-yl-quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phenylhydrazine, sodium carbonate, and 1-pentanol . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or pyridine rings .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the study of N-heterocycles due to its versatility and interaction with biological systems . In medicinal chemistry, it has been investigated for its potential as a kinase inhibitor, particularly in the treatment of diseases like Parkinson’s . Additionally, it has applications in the development of new synthetic methodologies and the study of reaction mechanisms .
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline involves its interaction with specific molecular targets, such as kinases . The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity . This inhibition can affect various signaling pathways, leading to potential therapeutic effects in diseases like Parkinson’s .
Comparison with Similar Compounds
4-Morpholin-4-yl-2-pyridin-3-yl-quinoline can be compared to other quinoline derivatives, such as 4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline . While both compounds contain a quinoline moiety, this compound is unique due to its morpholine and pyridine substituents, which contribute to its distinct chemical properties and biological activities . Other similar compounds include quinolinyl-pyrazoles and various N-heterocycles .
Properties
IUPAC Name |
4-(2-pyridin-3-ylquinolin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-16-15(5-1)18(21-8-10-22-11-9-21)12-17(20-16)14-4-3-7-19-13-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVGUQPIFOZOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-chloro-5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5136709.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136719.png)


METHYL}AMINO)ACETATE](/img/structure/B5136744.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)
![(5E)-3-Methyl-5-({2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5136756.png)
![(2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B5136777.png)
![2-(3-Methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B5136781.png)
![(5E)-5-[[4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5136796.png)


![[3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene](/img/structure/B5136811.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)
